molecular formula C32H55NO24 B12404510 Blood Group A pentasaccharide

Blood Group A pentasaccharide

Cat. No.: B12404510
M. Wt: 837.8 g/mol
InChI Key: KNCUEMJWAPMUBK-ALSWLTRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Blood Group A pentasaccharide is an oligosaccharide found in urine that can inhibit the binding of anti-A antibody to blood group A substances . This compound is significant in immunology and biochemistry due to its role in blood group antigen interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Blood Group A pentasaccharide involves complex carbohydrate chemistry techniques. The process typically includes the stepwise assembly of monosaccharide units through glycosylation reactions. Protecting groups are used to control the reactivity of hydroxyl groups during the synthesis. The final product is purified using chromatographic techniques to ensure high purity .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of synthesis. advancements in automated glycan assembly and biotechnological methods may offer scalable production routes in the future .

Chemical Reactions Analysis

Types of Reactions: Blood Group A pentasaccharide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of uronic acids, while reduction can yield alditols .

Scientific Research Applications

Blood Group A pentasaccharide has several applications in scientific research:

Mechanism of Action

Blood Group A pentasaccharide exerts its effects by inhibiting the binding of anti-A antibodies to blood group A substances. This inhibition is crucial in preventing immune reactions during blood transfusions. The molecular targets include specific epitopes on the blood group A antigen, and the pathway involves competitive inhibition of antibody binding .

Comparison with Similar Compounds

Properties

Molecular Formula

C32H55NO24

Molecular Weight

837.8 g/mol

IUPAC Name

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-[(2R,3S,4S,5R,6S)-3-hydroxy-2-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C32H55NO24/c1-8-16(41)21(46)23(48)30(50-8)54-25(11(39)4-34)26(12(40)5-35)55-32-28(57-31-24(49)22(47)17(42)9(2)51-31)27(19(44)14(7-37)53-32)56-29-15(33-10(3)38)20(45)18(43)13(6-36)52-29/h4,8-9,11-32,35-37,39-49H,5-7H2,1-3H3,(H,33,38)/t8-,9-,11-,12+,13+,14+,15+,16+,17+,18-,19-,20+,21+,22+,23-,24-,25+,26+,27-,28+,29+,30-,31-,32-/m0/s1

InChI Key

KNCUEMJWAPMUBK-ALSWLTRXSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.